molecular formula C8H13NO B13628499 2-(5-Methylfuran-2-yl)propan-1-amine

2-(5-Methylfuran-2-yl)propan-1-amine

Cat. No.: B13628499
M. Wt: 139.19 g/mol
InChI Key: RAEINNRJKNSGSU-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)propan-1-amine is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylfuran-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylfuran, which is commercially available or can be synthesized from furfural.

    Alkylation: The furan ring is alkylated using a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylfuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

2-(5-Methylfuran-2-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The furan ring may also contribute to binding affinity through π-π interactions or hydrophobic effects.

Comparison with Similar Compounds

    2-(5-Methylfuran-2-yl)ethan-1-amine: Similar structure but with a shorter alkyl chain.

    2-(5-Methylfuran-2-yl)butan-1-amine: Similar structure but with a longer alkyl chain.

    2-(5-Methylthiophen-2-yl)propan-1-amine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 2-(5-Methylfuran-2-yl)propan-1-amine is unique due to its specific combination of a furan ring and a propylamine chain, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)propan-1-amine

InChI

InChI=1S/C8H13NO/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,5,9H2,1-2H3

InChI Key

RAEINNRJKNSGSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)CN

Origin of Product

United States

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